
2-(4-Chloro-3-(trifluoromethyl)phenyl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-3-(trifluoromethyl)phenyl)propan-2-amine is an organic compound characterized by a chloro and trifluoromethyl substituent on a phenyl ring with an amine group on the propane chain. It is used in various scientific applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis typically involves halogenation and amination reactions. Starting from 4-chloro-3-(trifluoromethyl)benzaldehyde, one can use reductive amination with isopropylamine under hydrogenation conditions.
Industrial Production Methods: : Industrially, this compound can be mass-produced using similar reaction mechanisms but scaled to handle larger quantities. Continuous flow reactors or batch processing techniques might be employed to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: : This compound is versatile, undergoing oxidation, reduction, substitution, and coupling reactions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide can oxidize the amine group to a ketone.
Reduction: : Use of sodium borohydride or lithium aluminum hydride for reducing specific substituents.
Substitution: : Nucleophilic substitution reactions often employ halogenating agents.
Major Products: : Depending on the reaction, products can vary from simple derivatives to complex compounds.
Scientific Research Applications
Chemistry: : It's utilized in synthetic organic chemistry as a building block for more complex molecules.
Biology: : Investigations into its potential biochemical interactions and uses in drug development.
Medicine: : Though not widely used medicinally, it serves as a precursor or intermediate in pharmaceutical synthesis.
Industry: : Applications in agrochemicals, materials science, and other industrial fields due to its stability and reactivity.
Mechanism of Action
The compound interacts with various biochemical pathways, primarily through its amine group which can form hydrogen bonds and ionic interactions with biological targets. This allows it to influence enzyme activities or receptor bindings in medical and biological research.
Comparison with Similar Compounds
Similar compounds include:
2-(4-Bromo-3-(trifluoromethyl)phenyl)propan-2-amine: : Bromo group instead of chloro.
2-(4-Chloro-3-(difluoromethyl)phenyl)propan-2-amine: : Difluoromethyl group instead of trifluoromethyl.
Unique Features:
This should give you a solid overview of 2-(4-Chloro-3-(trifluoromethyl)phenyl)propan-2-amine
Properties
IUPAC Name |
2-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3N/c1-9(2,15)6-3-4-8(11)7(5-6)10(12,13)14/h3-5H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWJFPVLCQKJCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)Cl)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
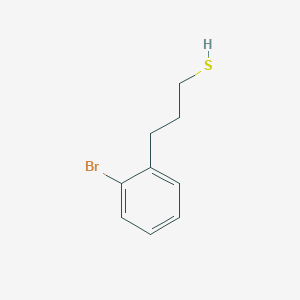
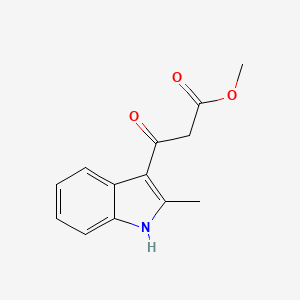
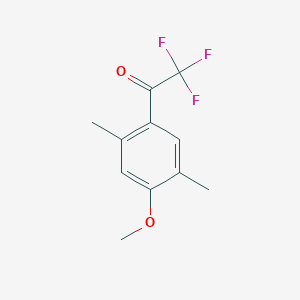
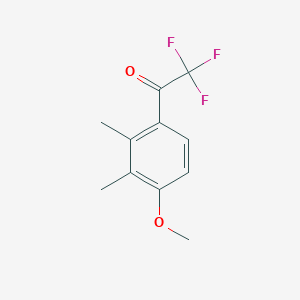
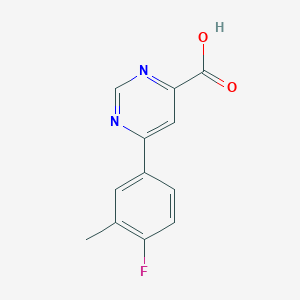
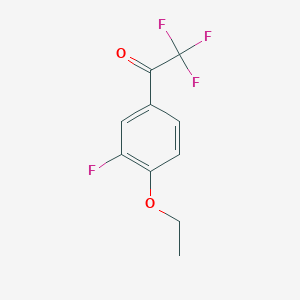
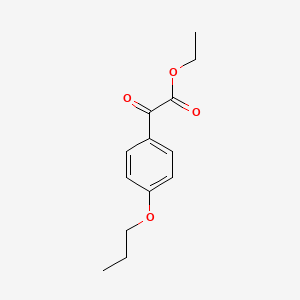

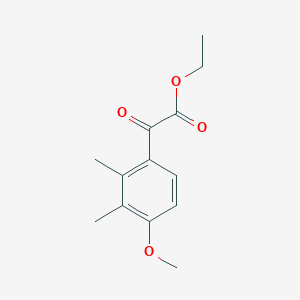
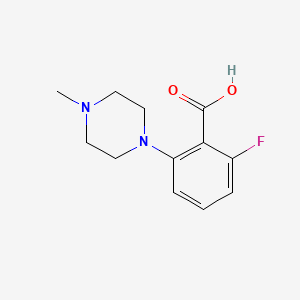
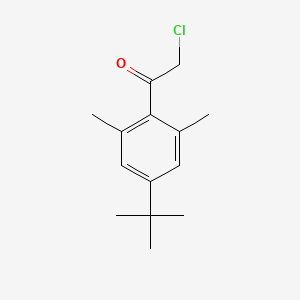
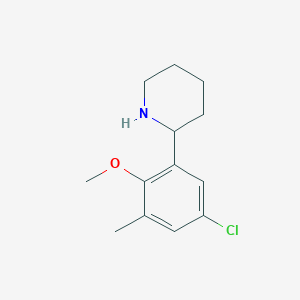
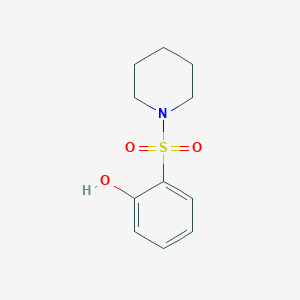
![1-(3-Ethylimidazo[1,5-a]pyridine-1-yl)-2,2,2-trifluoroethanone](/img/structure/B7906191.png)
